molecular formula C12H15BrN2 B8158361 5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole

5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole

Cat. No.: B8158361
M. Wt: 267.16 g/mol
InChI Key: KHDVLVDGTKHZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the bromination of 1-(2-methylbutyl)-1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 4-Bromo-1-methyl-1H-imidazole
  • 6-Bromo-1H-benzimidazole

Uniqueness

5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutyl group differentiates it from other brominated benzimidazoles, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions .

Properties

IUPAC Name

5-bromo-1-(2-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-3-9(2)7-15-8-14-11-6-10(13)4-5-12(11)15/h4-6,8-9H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDVLVDGTKHZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C=NC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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